Product packaging for Fenchlorphos-D6(Cat. No.:CAS No. 33576-72-6)

Fenchlorphos-D6

Cat. No.: B586529
CAS No.: 33576-72-6
M. Wt: 327.569
InChI Key: JHJOOSLFWRRSGU-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Principles and Utility of Stable Isotope Labeling in Scientific Inquiry

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. wikipedia.org This technique is foundational to a wide range of analytical methods, offering a window into molecular behavior without altering the fundamental chemical properties of the substance being studied. nih.gov

Isotopic substitution refers to the replacement of an atom in a molecule with one of its isotopes. In the case of deuteration, the substitution of protium (B1232500) (¹H) with deuterium (D) results in an increase in the mass of the molecule. clearsynth.com While chemically similar, this mass difference can lead to subtle changes in molecular vibrations and bond energies. These differences, known as kinetic isotope effects, can provide valuable insights into reaction mechanisms and molecular dynamics. However, for many analytical applications, deuterated compounds are considered chemically identical to their non-labeled counterparts. researchgate.net

The primary advantage of using stable isotope-labeled compounds, particularly in techniques like mass spectrometry (MS), is their utility as internal standards. clearsynth.compubcompare.ai When a known quantity of a deuterated analog is added to a sample, it serves as a reliable reference for the accurate quantification of the non-labeled (native) compound. clearsynth.com This is because the labeled and unlabeled compounds behave almost identically during sample preparation, extraction, and chromatographic separation. researchgate.net In the mass spectrometer, they are easily distinguished by their mass difference, allowing for precise and accurate measurement by correcting for any sample loss or variations in instrument response. clearsynth.comwashington.edu This approach significantly reduces matrix effects, where other components in a complex sample can interfere with the analysis. clearsynth.com

Fundamentals of Isotopic Substitution and its Impact on Molecular Dynamics

Rationale for the Development and Application of Fenchlorphos-D6

The development of this compound is a direct response to the need for highly accurate analytical methods for monitoring the organophosphate pesticide, fenchlorphos (B1679524).

Organophosphate pesticides (OPs) are a class of chemicals widely used in agriculture to control insect pests. bohrium.comnih.gov While effective, their use has raised environmental concerns due to their potential to contaminate soil, water, and food sources. bohrium.comlyellcollection.org OPs are known to be neurotoxic, primarily by inhibiting the enzyme acetylcholinesterase. nih.gov Although they are generally less persistent in the environment than organochlorine pesticides, their widespread use and potential for bioaccumulation in the food chain necessitate sensitive and reliable monitoring methods. bohrium.commdpi.com

This compound serves as a labeled analog of fenchlorphos for use as an internal standard in quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). impurity.comaltascientific.cn By using this compound, researchers can achieve more accurate and precise measurements of fenchlorphos residues in various environmental and biological samples. altascientific.cn The use of a deuterated standard helps to overcome challenges in analysis, such as matrix effects and instrumental variability, ensuring the reliability of the data generated in environmental monitoring and food safety testing. pubcompare.ainih.gov

Contextual Significance of Organophosphate Pesticides in Environmental and Agricultural Science

Historical Perspective and Evolution of Research on Fenchlorphos and its Deuterated Counterpart

Fenchlorphos was developed in the mid-20th century and saw use as an insecticide for controlling various pests in agricultural and other settings. nhmrc.gov.auwho.int Over time, concerns about its environmental fate and potential toxicity led to increased regulatory scrutiny and a decline in its use in many regions. nhmrc.gov.au The development of analytical techniques for detecting pesticide residues has evolved in parallel. The synthesis of deuterated analogs like this compound represents a significant advancement in the ability to conduct high-quality, quantitative research on the presence and persistence of fenchlorphos in the environment. This allows for more robust risk assessments and a better understanding of the long-term impacts of such pesticides.

Properties

CAS No.

33576-72-6

Molecular Formula

C8H8Cl3O3PS

Molecular Weight

327.569

IUPAC Name

sulfanylidene-(2,4,5-trichlorophenoxy)-bis(trideuteriomethoxy)-$l^{5}

InChI

InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3/i1D3,2D3

InChI Key

JHJOOSLFWRRSGU-WFGJKAKNSA-N

SMILES

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl

Synonyms

Phosphorothioic Acid O,O-Di(methyl-D3) O-(2,4,5-Trichlorophenyl) Ester

Origin of Product

United States

Synthesis and Isotopic Characterization of Fenchlorphos D6 for Research Applications

Advanced Synthetic Methodologies for Deuterated Organophosphates

The synthesis of deuterated compounds, particularly for use as internal standards in mass spectrometry-based analyses, requires precise and controlled methods to achieve high isotopic purity. vedomostincesmp.ru

Strategic Approaches to Deuterium (B1214612) Incorporation within the Fenchlorphos (B1679524) Molecular Structure

The introduction of deuterium into the Fenchlorphos molecule is a critical step that necessitates strategic planning. A common approach for deuterating organophosphates involves the use of deuterated starting materials. For Fenchlorphos-D6, this would typically involve the use of methanol-d4. The synthesis of organophosphate pesticides often utilizes established chemical reactions, which can be adapted for deuterated analogs. vedomostincesmp.ru

One potential synthetic route for Fenchlorphos involves the reaction of 2,4,5-trichlorophenol (B144370) with a dimethyl phosphorylating agent. To produce this compound, the corresponding deuterated phosphorylating agent, such as dimethyl-d6 phosphorochloridate, would be required. The synthesis of this deuterated intermediate is a key step. Generally, deuterated aromatic compounds can be synthesized through an H-D exchange reaction with heavy water (D2O) under high temperature and pressure. tn-sanso.co.jp

Another general strategy for synthesizing deuterated compounds is the use of a deuterated reduction reagent, such as deuterated potassium borohydride (B1222165) or lithium aluminum deuteride, to reduce a suitable precursor. google.com Metal-catalyzed hydrogen-deuterium exchange is also a viable method. google.com For this compound, where the deuterium labels are on the methoxy (B1213986) groups, the synthesis would likely start from a deuterated methanol (B129727) source.

Optimization of Reaction Conditions for Maximizing Isotopic Enrichment and Yield

Optimizing reaction conditions is essential to maximize both the chemical yield and the degree of isotopic enrichment. Key parameters that are typically optimized include:

Reaction Time and Temperature: The duration and temperature of the reaction can significantly influence the extent of deuteration and the formation of byproducts. For instance, H-D exchange reactions often require high temperatures and pressures to proceed efficiently. tn-sanso.co.jp

Catalysts: The choice of catalyst can be crucial. For example, in H-D exchange reactions on aromatic rings, platinum on alumina (B75360) is a common catalyst. tn-sanso.co.jp

Solvent: The solvent can affect the solubility of reactants and the reaction kinetics. Anhydrous conditions are often necessary to prevent the loss of deuterium to protic solvents.

Purification: Post-synthesis purification steps, such as chromatography, are critical for isolating the desired deuterated compound from any remaining starting materials, non-deuterated or partially deuterated species, and other impurities. nih.gov

Flow synthesis methods using microwave technology are being explored to improve production throughput and reaction efficiency for deuterated compounds. tn-sanso.co.jp This approach can reduce reaction times and simplify purification processes. tn-sanso.co.jp

Verification of Isotopic Enrichment and Positional Labeling Fidelity

Once synthesized, the this compound must be rigorously analyzed to confirm its isotopic purity and the precise location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution and Purity

NMR spectroscopy is a powerful tool for determining the structure of organic molecules and is particularly useful for characterizing deuterated compounds. vedomostincesmp.ru

¹H NMR: In the ¹H NMR spectrum of a successfully deuterated compound like this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The remaining signals can confirm the integrity of the non-deuterated parts of the molecule.

²H NMR: ²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei, providing information about their chemical environment and confirming their position within the molecule.

¹³C NMR: ¹³C NMR can also be used to confirm deuteration. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (C-D coupling) and a shift in their resonance frequency compared to the non-deuterated compound.

³¹P NMR: For organophosphates, ³¹P NMR is a valuable technique. The coupling between phosphorus and the protons on the methoxy groups (³J P-H) would be absent or altered in the deuterated analog, providing further evidence of successful labeling. epa.gov

NMR spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), to avoid interference from the solvent's protons. uwo.cahmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the isotopic composition of this compound. vedomostincesmp.ru HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its isotopologues.

In the mass spectrum of this compound, the molecular ion peak will appear at a mass-to-charge ratio (m/z) that is six units higher than that of the non-deuterated fenchlorphos, confirming the incorporation of six deuterium atoms. The high resolution of the instrument allows for the differentiation between the deuterated compound and any potential interfering species with the same nominal mass. nih.govmdpi.com Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium labels by analyzing the fragmentation pattern of the molecule. mdpi.com

Spectroscopic and Chromatographic Validation of Structural Integrity

Chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), are used to separate the synthesized this compound from any impurities. nih.govrjraap.com The retention time of the deuterated standard should be very similar to that of the non-deuterated analog under the same chromatographic conditions. The purity of the compound is determined by the peak area percentage in the chromatogram.

The combination of chromatographic separation with mass spectrometric detection (e.g., GC-MS or LC-MS) provides a powerful method for both qualitative and quantitative analysis. mdpi.com The mass spectrum obtained from the chromatographic peak confirms the identity of the compound, while the chromatographic peak itself provides a measure of its purity.

Infrared (IR) Spectroscopy for Functional Group Analysis and Deuterium Effects

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational frequencies. In the context of this compound, IR spectroscopy serves to confirm the structural integrity of the molecule and to verify the successful incorporation of deuterium.

The key difference in the IR spectrum of this compound compared to its unlabeled counterpart, Fenchlorphos, arises from the mass difference between deuterium (D) and protium (B1232500) (¹H). The vibrational frequency of a bond is approximately proportional to the square root of the force constant divided by the reduced mass of the atoms involved. Since the C-D bond has a greater reduced mass than the C-H bond, its stretching and bending vibrations occur at lower frequencies.

Specifically, the C-H stretching vibrations of the two methoxy groups (O-CH₃) attached to the phosphorus atom in Fenchlorphos typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum. In this compound, where these methyl groups are replaced with trideuteromethyl groups (O-CD₃), these C-H stretching peaks are absent and are replaced by C-D stretching peaks at significantly lower wavenumbers, generally in the 2000-2250 cm⁻¹ range. Similarly, C-H bending vibrations are shifted to lower frequencies upon deuteration. This predictable shift provides clear evidence of successful deuterium labeling. osti.gov The fundamental absorptions of the rest of the molecule, such as the P=S and P-O-C bonds, remain largely unaffected. cdnsciencepub.com

Interactive Table 1: Comparison of Typical IR Absorption Frequencies for C-H and C-D Bonds

Vibrational ModeBondTypical Wavenumber (cm⁻¹)
StretchingC-H (in -OCH₃)2850 - 2960
StretchingC-D (in -OCD₃)2100 - 2250
Bending (Asymmetric)C-H (in -OCH₃)~1460
Bending (Asymmetric)C-D (in -OCD₃)~1050
Bending (Symmetric)C-H (in -OCH₃)~1380
Bending (Symmetric)C-D (in -OCD₃)~985

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are the definitive techniques for assessing the chemical and isotopic purity of this compound. Current time information in Nyong-et-Kellé, CM. These methods provide the high selectivity and sensitivity required to separate the deuterated standard from any potential impurities, including its non-deuterated analog and molecules with incomplete deuteration (e.g., D5 or D4 species). researchgate.netcerilliant.com

Chemical Purity Assessment: Chromatography separates the components of a mixture based on their physical and chemical properties. In GC, compounds are separated based on their volatility and interaction with the stationary phase of the column. foxscientific.com In LC, separation occurs based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. csic.es A pure sample of this compound will ideally produce a single, sharp chromatographic peak. The presence of additional peaks would indicate chemical impurities. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is often used for pesticide analysis prior to chromatographic separation. thermofisher.comlcms.cz

Isotopic Purity Assessment: Mass spectrometry is crucial for determining isotopic purity. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since this compound has a molecular weight approximately 6 Daltons higher than unlabeled Fenchlorphos (C₈H₈Cl₃O₃PS, MW: ~321.54 g/mol vs. C₈H₂D₆Cl₃O₃PS, MW: ~327.58 g/mol ), they are easily distinguished in the mass spectrum. scbt.comspectrabase.com

For purity assessment, the analysis focuses on the relative abundance of the ion corresponding to this compound (m/z ~327) versus the ion for unlabeled Fenchlorphos (m/z ~321) and other partially deuterated isotopologues. A high isotopic purity means that the signal for the D6 species is overwhelmingly dominant. This is critical for its use as an internal standard, as the presence of significant amounts of the unlabeled analyte would compromise the accuracy of quantification. cerilliant.com Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and reduce matrix interference by monitoring specific precursor-to-product ion transitions. researchgate.netnih.gov

Interactive Table 2: Typical Chromatographic and Mass Spectrometric Parameters for Organophosphate Analysis

ParameterGas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Column Fused silica (B1680970) capillary column (e.g., Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film) foxscientific.comReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Carrier/Mobile Phase Helium at a constant flow (e.g., 1.2-1.7 mL/min) acs.orgGradient of water and acetonitrile (B52724)/methanol, often with formic acid or ammonium (B1175870) formate (B1220265) csic.es
Injection Mode Splitless (1-2 µL) acs.org5-20 µL injection volume
Temperature Program Ramped oven temperature (e.g., 70°C to 300°C) nih.govColumn oven set to a constant temperature (e.g., 40°C) jove.com
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI), positive or negative mode
MS Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM) csic.es

Considerations for Long-Term Stability and Integrity of this compound in Research Contexts

The long-term stability and integrity of this compound are paramount for its reliable use as an analytical standard. Degradation of the compound or loss of isotopic purity can lead to significant errors in quantitative analysis. Several factors must be managed to ensure its viability over time.

Storage Conditions: Proper storage is the most critical factor in maintaining the integrity of deuterated standards. For long-term stability, this compound should be stored at or below 4°C in a tightly sealed container to prevent degradation from heat and exposure to moisture. lgcstandards.com It is also recommended to store the material in a dark area, as exposure to UV light can induce photodegradation in many organophosphorus compounds. rsc.org When supplied in ampoules under an inert atmosphere, the unopened standard can be stable for several years if stored correctly. lgcstandards.com

Handling and Use: Once the container is opened, the risk of degradation increases. It is advisable for end-users to conduct their own in-house stability trials for opened standards or for solutions prepared from the standard. lgcstandards.com Solutions of the standard, particularly when prepared in solvents like methanol or acetonitrile, should be stored at low temperatures (-20°C or -78°C) to maintain their concentration and integrity. jove.com The headspace of vials containing solutions should be flushed with an inert gas like nitrogen before sealing to prevent oxidation. jove.com

Isotopic Stability: While the carbon-deuterium bond is generally stable, the possibility of H/D exchange exists under certain conditions, particularly in protic solvents or under strongly acidic or basic conditions. This could compromise the isotopic purity of the standard. Therefore, using aprotic solvents and maintaining neutral pH conditions for stock solutions is advisable whenever possible. The stability of standards in complex mixtures can also be a concern, and it is often recommended to analyze combined standards separately to ensure accuracy. gcms.czfoxscientific.com

Interactive Table 3: Summary of Recommended Storage and Handling for this compound

ConditionRecommendationRationale
Temperature ≤ 4°C (long-term); -20°C to -78°C (solutions) jove.comlgcstandards.comMinimizes thermal degradation and solvent evaporation.
Light Store in the dark or in amber vials. lgcstandards.comPrevents photodegradation.
Atmosphere Store in a tightly sealed container; flush with inert gas (e.g., N₂). jove.comlgcstandards.comPrevents oxidation and hydrolysis from atmospheric moisture.
Solvent Use high-purity aprotic solvents where possible; maintain neutral pH.Reduces the risk of solvolysis and H/D isotopic exchange.
Opened Vials Perform in-house stability checks; use promptly. lgcstandards.comStability is not guaranteed by the manufacturer after the seal is broken.

Advanced Analytical Methodologies Employing Fenchlorphos D6

Role of Fenchlorphos-D6 as an Internal Standard in Quantitative Analysis

The primary function of this compound in analytical chemistry is to act as an internal standard. An internal standard is a compound added to a sample in a known concentration before processing to enable the quantification of an analyte. By normalizing the analyte's response to that of the internal standard, variations that can occur during sample preparation, injection, and analysis can be compensated for. chromatographyonline.com

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate quantification technique that utilizes an isotopically-labeled version of the analyte as the internal standard. epa.govepa.gov this compound is an ideal internal standard for the analysis of Fenchlorphos (B1679524) because it is chemically identical to the analyte but has a different mass due to the substitution of six hydrogen atoms with deuterium (B1214612).

The core principle of SIDMS involves adding a precise amount of this compound to the sample before any extraction or clean-up steps. epa.gov Because the labeled standard and the native analyte have virtually identical physicochemical properties, they behave the same way during every stage of the analytical procedure, including extraction, derivatization, and chromatographic separation. epa.gov Any loss of the target analyte during sample workup will be accompanied by a proportional loss of the internal standard.

During mass spectrometric analysis, the instrument can distinguish between the native Fenchlorphos and the heavier this compound based on their mass-to-charge ratios (m/z). nih.gov Quantification is then based on the measured ratio of the analyte's signal to the internal standard's signal. epa.gov This ratio is not affected by sample loss, resulting in high precision and accuracy, as the quantification does not rely on achieving 100% recovery of the analyte. epa.govnih.gov This method provides superior reproducibility when stable labeled internal standards are available. eag.com

Matrix effects are a significant challenge in mass spectrometry, particularly when analyzing complex samples like food, blood, or environmental extracts. chromatographyonline.comaccredia.it These effects occur when co-extracted compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal. chromatographyonline.comnih.gov This phenomenon can severely compromise the accuracy and precision of quantitative results. chromatographyonline.com It is important to note that tandem mass spectrometry (MS/MS) methods are just as susceptible to ion suppression as single MS techniques because the interference happens before the fragmentation stage. chromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. testqual.com Since this compound co-elutes with the native Fenchlorphos and has the same chemical properties, it is subjected to the exact same ion suppression or enhancement effects from the sample matrix. chromatographyonline.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix is normalized. This ensures that the final calculated concentration is a true reflection of the amount of analyte present in the original sample, regardless of the matrix-induced signal fluctuations. chromatographyonline.com While sample dilution can sometimes reduce matrix effects, this approach is only viable if the method's sensitivity is sufficient to detect the diluted analyte. nih.gov

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) for Enhanced Accuracy and Precision

Development and Validation of Chromatographic and Mass Spectrometric Methods

The development of robust and reliable analytical methods is essential for the accurate quantification of pesticides. This compound is employed in both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), two of the most powerful techniques for pesticide residue analysis. nih.gov

GC-MS/MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like organophosphate pesticides. eag.com In these methods, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the analytical column. eag.com The separated compounds then enter the tandem mass spectrometer for detection and quantification. eag.com

The development of a GC-MS/MS protocol involves optimizing several parameters to ensure accurate and reliable results. The use of an internal standard like this compound is critical for quantification. eag.com In some cases, analyte protectants may also be added to solutions to reduce the interaction of analytes with active sites in the GC system, further improving accuracy. nih.gov

Table 1: Typical GC-MS/MS Parameters for Organophosphate Pesticide Analysis

Parameter Typical Setting Source(s)
Chromatography System Gas Chromatograph coupled to a Tandem Mass Spectrometer nih.govmdpi.com
Analytical Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness mdpi.com
Injection Mode Splitless nih.gov
Injection Volume 2-3 µL nih.gov
Injector Temperature 250 °C mdpi.com
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min) nih.gov
Oven Temperature Program Initial temp 70-150°C, ramped to 280-320°C nih.govmdpi.com
Ionization Mode Electron Ionization (EI) eag.com
Acquisition Mode Multiple Reaction Monitoring (MRM) mdpi.com

| Transfer Line Temp | 200-280 °C | mdpi.com |

This table presents a generalized summary of typical parameters. Specific values must be optimized for each individual instrument and application.

LC-MS/MS is the technique of choice for analyzing polar, non-volatile, or thermally labile pesticides that are not suitable for GC analysis. arxiv.org The method combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. eag.com Compounds are separated on a column (commonly a C18 reversed-phase column) before being ionized, typically by electrospray ionization (ESI), and detected by the mass spectrometer. ca.gov

The use of this compound as an internal standard is crucial in LC-MS/MS to correct for matrix effects and other variations, ensuring the reliability of the results. arxiv.org Method validation typically demonstrates good performance in terms of accuracy, precision, sensitivity, and linearity. arxiv.org

Table 2: Typical LC-MS/MS Parameters for Organophosphate Pesticide Analysis

Parameter Typical Setting Source(s)
Chromatography System (U)HPLC coupled to a Tandem Mass Spectrometer ca.govacs.org
Analytical Column Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) ca.gov
Mobile Phase A Water with additive (e.g., 0.1% Formic Acid or 2 mM Ammonium (B1175870) Formate) acs.orgshimadzu.com
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) with the same additive acs.orgshimadzu.com
Flow Rate 0.4 - 0.7 mL/min acs.orgshimadzu.com
Column Temperature 35 - 40 °C shimadzu.com
Injection Volume 2 - 10 µL acs.orgshimadzu.com
Ionization Mode Heated Electrospray Ionization (HESI), Positive Mode shimadzu.com
Acquisition Mode Multiple Reaction Monitoring (MRM) acs.org

| Interface Temperature | 350 °C | shimadzu.com |

This table presents a generalized summary of typical parameters. Specific values must be optimized for each individual instrument and application.

Optimizing chromatographic conditions is a critical step in method development to achieve the desired separation of analytes from complex matrix components. cpur.in The primary goal is to obtain good resolution, which is the measure of separation between two peaks in a chromatogram, while maintaining a reasonable analysis time. shimadzu.comunits.it

Key parameters that are adjusted during optimization include:

Mobile Phase Composition: In LC, the ratio of aqueous to organic solvents (like acetonitrile or methanol) is adjusted to control the retention time of the analytes. cpur.in The addition of modifiers like formic acid or ammonium formate (B1220265) can improve peak shape and ionization efficiency. labrulez.com The pH of the mobile phase is also a critical factor for ionizable compounds. cpur.in

Column Selection: The choice of the stationary phase (e.g., C18, biphenyl) is fundamental as it determines the primary separation mechanism based on the physicochemical properties of the analytes. cpur.in

Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of the interaction between the analyte and the stationary phase. cpur.in Optimizing temperature can lead to sharper peaks and better resolution.

Flow Rate: The speed at which the mobile phase passes through the column influences both the analysis time and the separation efficiency. shimadzu.com While a lower flow rate can improve resolution, it also increases the run time. Therefore, a balance must be struck. shimadzu.comunits.it

For methods using this compound, optimization aims to ensure that it co-elutes with or elutes very close to the native Fenchlorphos. This close elution is necessary for the most effective compensation of matrix effects, as both compounds will then experience the same interferences at the same time. chromatographyonline.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Fenchlorphos
This compound
Deuterium
Formic Acid
Ammonium Formate
Acetonitrile
Methanol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Optimization of Sample Preparation and Extraction Protocols with this compound

The initial step in the analysis of chemical residues involves the extraction of target analytes from the sample matrix. The efficiency of this extraction is paramount for accurate quantification. This compound is introduced at the beginning of the sample preparation process to account for any analyte losses that may occur during extraction and subsequent cleanup steps.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a vast array of food and environmental matrices. researchgate.netsigmaaldrich.com The versatility of the QuEChERS approach allows for modifications to suit the specific characteristics of the sample being analyzed. researchgate.net In these methodologies, a known amount of this compound is added to the sample homogenate before the extraction and partitioning steps. sigmaaldrich.comspectroscopyonline.com

The core of the QuEChERS procedure involves an extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. sigmaaldrich.comajol.info This separates the sample into an aqueous layer and an organic layer containing the pesticides. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is often employed to remove interfering matrix components such as pigments, sugars, and lipids. sigmaaldrich.comajol.info

The use of this compound as an internal standard is crucial for compensating for matrix effects, which can either enhance or suppress the analytical signal of the target analyte. encyclopedia.pubfq.edu.uy By comparing the signal of the native fenchlorphos to that of the deuterated standard, analysts can correct for these variations and achieve more accurate quantification. Studies have demonstrated that QuEChERS-based methods, when coupled with the use of isotopically labeled internal standards like this compound, can achieve high recovery rates (typically 70-120%) and good precision (relative standard deviations below 20%) for a wide range of pesticides across diverse matrices such as fruits, vegetables, and cereals. fssai.gov.inijcce.ac.irresearchgate.net

Table 1: Representative Recovery Data for Pesticide Analysis using QuEChERS with Internal Standards

MatrixAnalyte(s)Spiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)
LettuceMultiple Pesticides0.01 mg/kg70-120≤ 20
AppleMultiple Pesticides0.01 mg/kg70-120≤ 20
Tomato51 Pesticides10, 20, 50 µg/kg70-120 (for 46 compounds)< 20 (for most compounds) scielo.br
Melon12 Pesticides3 levels79.8-97.6< 20 ijcce.ac.ir
Cucumber12 Pesticides5 levels80.6-112.3< 20 brieflands.com

This table is a generalized representation based on typical performance characteristics of the QuEChERS method as reported in the literature. ijcce.ac.irresearchgate.netscielo.brbrieflands.com

Supercritical Fluid Extraction (SFE) presents a green and efficient alternative to traditional solvent extraction methods for the isolation of pesticides from various matrices. ajgreenchem.commdpi.com Supercritical fluids, most commonly carbon dioxide (CO2), possess properties of both liquids and gases, allowing for effective penetration into the sample matrix and dissolution of target analytes. ajgreenchem.comajgreenchem.com

In the context of pesticide residue analysis, this compound can be utilized as an internal standard in SFE protocols. acs.org The sample is typically mixed with a sorbent material and placed in an extraction vessel. Supercritical CO2, sometimes with the addition of a co-solvent like methanol or acetone (B3395972) to modify its polarity, is then passed through the sample. mdpi.com The extracted analytes, along with the internal standard, are collected in a trap containing a suitable solvent. acs.org

The efficiency of SFE is influenced by parameters such as pressure, temperature, and the use of co-solvents, which can be optimized to achieve selective extraction of the target pesticides while minimizing the co-extraction of interfering matrix components. mdpi.comcsic.es The use of this compound in SFE helps to correct for any variability in extraction efficiency and ensures accurate quantification of fenchlorphos residues. SFE has been successfully applied to the extraction of pesticides from complex matrices like meat and fatty foods. dss.go.ththescipub.com

QuEChERS-based Methodologies for Diverse Sample Matrices

Quality Assurance and Quality Control Frameworks for this compound-Based Analyses

To ensure the reliability and validity of analytical results, robust quality assurance (QA) and quality control (QC) frameworks are essential. iaea.org The use of this compound is an integral part of these frameworks in methods for pesticide residue analysis.

Accurate quantification in analytical chemistry relies on the establishment of a clear relationship between the concentration of an analyte and the instrument's response, which is achieved through calibration. uknml.com When using this compound as an internal standard, the calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. europa.eueurl-pesticides.eu

Several calibration strategies can be employed:

Solvent-Only Calibration: Standards are prepared in a pure solvent. This method is simple but does not account for matrix effects. nih.gov

Matrix-Matched Calibration: Standards are prepared in a blank matrix extract that is free of the target analyte. encyclopedia.pubeuropa.eu This approach is widely used to compensate for signal suppression or enhancement caused by co-eluting matrix components. encyclopedia.pub

Spiked Calibration Curve: Blank samples are spiked with known concentrations of the analyte and the internal standard before extraction. ijcce.ac.irbrieflands.com This method accounts for both matrix effects and extraction efficiency.

Standard Addition: Known amounts of the analyte are added to the sample itself. europa.eueurl-pesticides.eu This is a powerful technique for overcoming matrix effects, especially when a suitable blank matrix is unavailable. eurl-pesticides.euresearchgate.net

The use of an isotopically labeled internal standard like this compound is considered the most effective way to compensate for matrix effects and variations in sample processing. europa.eu A robust calibration curve should exhibit a high degree of linearity, typically with a coefficient of determination (R²) greater than 0.99. brieflands.comwaters.com

Table 2: Comparison of Calibration Strategies

Calibration StrategyDescriptionAdvantagesDisadvantages
Solvent-OnlyStandards prepared in pure solvent. nih.govSimple and quick to prepare.Does not compensate for matrix effects. nih.gov
Matrix-MatchedStandards prepared in blank matrix extract. encyclopedia.pubCompensates for matrix effects. encyclopedia.pubeuropa.euRequires a suitable blank matrix, which may be difficult to obtain. encyclopedia.pub
Spiked CalibrationBlank samples are spiked before extraction. ijcce.ac.irAccounts for both matrix effects and extraction efficiency. ijcce.ac.irCan be more labor-intensive.
Standard AdditionAnalyte is added directly to the sample. europa.euEffectively overcomes matrix effects, ideal when blank matrix is unavailable. eurl-pesticides.euresearchgate.netRequires more sample material and individual calibration for each sample. europa.eu

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. fssai.gov.ineuropa.eu The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. eurl-pesticides.eud-nb.info

These limits are typically determined by analyzing samples with very low concentrations of the analyte. d-nb.infobioline.org.br For methods employing this compound, the determination of LOD and LOQ for fenchlorphos would involve spiking blank matrices with decreasing amounts of the native compound and analyzing them alongside a constant concentration of the deuterated internal standard. The LOD is often estimated as the concentration that yields a signal-to-noise ratio of 3, while the LOQ corresponds to a signal-to-noise ratio of 10. csic.es Alternatively, the LOQ can be defined as the lowest validated spike level that meets predefined criteria for accuracy and precision, such as recoveries between 70-120% and a relative standard deviation (RSD) of ≤20%. eurl-pesticides.eu The use of this compound helps to ensure that these low-level measurements are accurate and reliable.

Table 3: Typical LOD and LOQ Values for Pesticide Residue Analysis

Analytical TechniqueMatrixTypical LOD RangeTypical LOQ Range
GC-MS/MSFruits & Vegetables0.1 - 1 µg/kg0.5 - 5 µg/kg
LC-MS/MSWater0.75 - 7.5 ng/L2.5 - 25 ng/L researchgate.net
GC-MSTomato<10 ng/g<25 ng/g brieflands.com
UPLC-MS/MSTomato0.1 - 1.0 ng/mL (instrumental)10 µg/kg (method) scielo.br

This table provides a general range of LOD and LOQ values reported in the literature for pesticide analysis using various techniques and is not specific to this compound. scielo.brbrieflands.comresearchgate.net

The validation of an analytical method requires a thorough evaluation of its accuracy, precision, and reproducibility to ensure that the generated data is reliable and fit for its intended purpose. iaea.orgacs.org

Accuracy refers to the closeness of a measured value to the true or accepted value. wikipedia.org In the context of this compound based analysis, accuracy is typically assessed through recovery studies. bioline.org.br This involves spiking a blank matrix with a known concentration of native fenchlorphos and its deuterated internal standard. The sample is then taken through the entire analytical procedure, and the measured concentration is compared to the known spiked amount. The recovery, expressed as a percentage, should ideally fall within an acceptable range, commonly 70-120%. fssai.gov.in

Precision describes the closeness of agreement between repeated measurements of the same sample under the same conditions (repeatability) or under different conditions within the same laboratory, such as different analysts or on different days (intermediate precision). europa.euwikipedia.orgut.ee Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). europa.eu For pesticide residue analysis, an RSD of ≤20% is generally considered acceptable. fssai.gov.inijcce.ac.ir The use of this compound as an internal standard helps to improve precision by correcting for random variations in the analytical process.

Reproducibility refers to the ability of a method to produce consistent results when performed in different laboratories. ut.eeprocessinstruments.mx Inter-laboratory studies are conducted to assess the reproducibility of a method. The use of a well-characterized internal standard like this compound is crucial for achieving good reproducibility, as it helps to minimize variations between laboratories.

By incorporating this compound into these validation experiments, laboratories can confidently assess and demonstrate the performance of their analytical methods for the determination of fenchlorphos residues.

Mechanistic Investigations of Metabolic and Biotransformation Pathways Utilizing Fenchlorphos D6

In Vitro Studies on the Biotransformation of Fenchlorphos-D6

In vitro experimental systems are essential for studying the metabolism of xenobiotics in a controlled environment, allowing for the investigation of specific organs, cells, and enzymes. nih.gov Studies on Fenchlorphos (B1679524) (Ronnel) have utilized various in vitro models to characterize its biotransformation. oup.comcdnsciencepub.com

The liver is the primary site of xenobiotic metabolism. In vitro studies using subcellular fractions of liver cells—microsomes and cytosol—are fundamental for dissecting metabolic pathways.

Hepatic Microsomes: This fraction is rich in Phase I enzymes, particularly the Cytochrome P450 (CYP450) monooxygenases. nih.gov Incubations of Fenchlorphos with liver microsomes in the presence of necessary cofactors like NADPH have demonstrated the conversion of the parent compound to its more toxic oxygen analog (oxon), a process known as oxidative desulfuration. nih.govcdnsciencepub.com This oxidative system is crucial for the bioactivation of Fenchlorphos.

Hepatic Cytosol: This fraction contains various Phase II conjugation enzymes, such as glutathione (B108866) S-transferases (GSTs). The demethylation of Fenchlorphos, which can be a detoxification pathway, has been shown to be facilitated by glutathione-dependent enzymes found in the liver. cdnsciencepub.comtandfonline.com

The table below summarizes the key metabolic reactions and the cellular fractions in which they are studied.

Metabolic ReactionEnzyme FamilyCellular FractionRole
Oxidative DesulfurationCytochrome P450MicrosomalPhase I (Bioactivation)
DemethylationGlutathione S-TransferaseCytosolicPhase I/II (Detoxification)
HydrolysisEsterasesMicrosomal / CytosolicPhase I (Detoxification)

This table presents data derived from studies on Fenchlorphos/Ronnel, which informs the expected biotransformation of this compound.

While subcellular fractions are excellent for studying specific enzymatic reactions, whole-cell systems provide a more integrated view of metabolism within a physiological context. cd-genomics.com

Primary Cell Cultures: Hepatocytes (liver cells) cultured in vitro maintain many of their metabolic functions and can model the complex interplay between Phase I and Phase II metabolism. These cultures allow for the study of the complete metabolic profile of a compound, including uptake, biotransformation, and efflux of metabolites.

Immortalized Cell Lines: Cell lines, such as the human liver cancer cell line HepG2, are also used for metabolic assessments. nih.gov Though they may not fully replicate the metabolic capacity of primary hepatocytes, they offer a highly reproducible and convenient model system for screening and for studying specific metabolic pathways or the regulation of metabolic enzymes.

While specific studies detailing the use of these cell systems for this compound are not prevalent in the searched literature, they represent standard tools that would be applied for a comprehensive metabolic pathway assessment. cd-genomics.comnih.gov

Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug interactions and inter-individual variability in toxicity.

Cytochrome P450 (CYP450): The bioactivation of Fenchlorphos to its oxon analog is a CYP450-mediated process. nih.gov Studies on other organophosphates have identified specific CYP isoforms, such as CYP1A2, CYP2B6, and CYP3A4, as being important for this type of reaction. nih.govresearchgate.net Using recombinant, individually expressed CYP enzymes allows researchers to pinpoint which isoforms are most active in metabolizing Fenchlorphos.

Identification and Structural Characterization of Deuterated Metabolites

Advanced Mass Spectrometric Techniques for Metabolite Elucidation (e.g., LC-HRMS/MS)

Advanced techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) are instrumental in separating and identifying metabolites. For a compound like this compound, this would involve tracking the mass shift introduced by the six deuterium (B1214612) atoms through various metabolic transformations. High-resolution mass spectrometry would allow for the precise determination of the elemental composition of metabolites, confirming the retention of the deuterium label.

Interpretation of Fragmentation Patterns for Deuterium Position and Retention

Tandem mass spectrometry (MS/MS) experiments would be crucial to pinpoint the location of the deuterium atoms on the metabolite structures. The fragmentation patterns of the deuterated metabolites compared to their non-deuterated counterparts would reveal which parts of the molecule have been altered during metabolism and whether the deuterium-carbon bonds have remained intact.

Kinetic Analysis of Metabolic Processes Using this compound

Determination of Metabolic Half-Lives and Reaction Rates

Isotopically labeled compounds are invaluable for accurately quantifying the rate at which a parent compound is eliminated and metabolites are formed. In vitro assays using liver microsomes or other enzyme preparations would be employed to determine the metabolic half-life of this compound.

Enzyme Inhibition and Induction Studies with Deuterated Substrates

Studies would be necessary to determine if this compound and its metabolites interact with key drug-metabolizing enzymes, such as the cytochrome P450 superfamily. Such investigations would clarify whether the compound can inhibit or induce the activity of these enzymes, which is a critical aspect of its toxicological profile.

In Vivo Animal Model Studies Focused on Disposition and Metabolic Fate

To understand the complete picture of how this compound is handled in a living organism, studies in animal models would be required. These studies would track the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing comprehensive data on its metabolic fate.

While the framework for such research is well-established, the specific application to this compound has not been reported in the accessible scientific literature. Consequently, the detailed research findings, data tables, and in-depth analysis as per the requested article structure cannot be generated at this time. Further research is needed to explore the metabolic and biotransformation pathways of this specific deuterated compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Laboratory Animals

Absorption: Following oral administration to rats, fenchlorphos is readily absorbed from the gastrointestinal tract.

Distribution: Once absorbed, fenchlorphos is distributed to various tissues. Studies with radiolabeled fenchlorphos have shown that the highest concentrations are typically found in fatty tissues, which is consistent with its lipophilic nature.

Metabolism: The metabolism of fenchlorphos is a critical detoxification process. In laboratory animals, it undergoes extensive biotransformation primarily in the liver. The major metabolic reactions involve hydrolysis of the phosphate (B84403) ester bonds. The replacement of hydrogen with deuterium in this compound can slow down the rate of metabolic reactions at the deuterated sites, a phenomenon known as the kinetic isotope effect. assumption.eduhpst.cz This can lead to a slightly altered pharmacokinetic profile compared to the parent compound.

Excretion: The metabolites of fenchlorphos, being more water-soluble than the parent compound, are primarily excreted in the urine.

The table below summarizes the key aspects of fenchlorphos ADME in laboratory animals, which serves as a model for the expected behavior of this compound.

ADME Parameter Findings for Fenchlorphos in Laboratory Animals (Rats) Implications for this compound
Absorption Readily absorbed after oral administration.Expected to be readily absorbed.
Distribution Distributes to various tissues, with higher concentrations in fat.Similar distribution pattern expected due to identical physicochemical properties, apart from mass.
Metabolism Primarily hepatic, involving hydrolysis of phosphate ester bonds.Similar metabolic pathways are expected. The rate of O-demethylation may be slower due to the deuterium isotope effect.
Excretion Metabolites are mainly excreted via urine.Metabolites are expected to be excreted primarily through the urine.

Biotransformation Pathways in Vertebrate and Invertebrate Systems

The biotransformation of fenchlorphos has been studied in both vertebrate and invertebrate systems, revealing common metabolic pathways aimed at detoxification and elimination. This compound is an invaluable tool in these studies, acting as an internal standard to accurately quantify the parent compound and its metabolites during in vitro and in vivo experiments. hesiglobal.orgnih.gov

Vertebrate Systems:

In vertebrates such as rats and fish, the primary biotransformation pathways for fenchlorphos involve two main hydrolytic cleavages:

P-O-Aryl Bond Hydrolysis: Cleavage of the bond between the phosphorus atom and the 2,4,5-trichlorophenyl group. This reaction yields dimethyl phosphorothioic acid and 2,4,5-trichlorophenol (B144370) .

P-O-Methyl Bond Hydrolysis: Cleavage of one of the P-O-methyl bonds, resulting in the formation of the desmethyl-fenchlorphos metabolite.

A minor pathway involves the oxidative desulfuration of the thiono group (P=S) to an oxon group (P=O), forming the more potent cholinesterase inhibitor, fenchlorphos-oxon . This oxon metabolite can then undergo similar hydrolytic degradation.

The use of this compound, with deuterium atoms on the methyl groups, allows researchers to distinguish between the administered compound and any potential environmental contamination. Furthermore, the stability of the deuterium label helps in tracing the fate of the dimethyl phosphorothioic moiety through various metabolic steps.

Invertebrate Systems:

Similar to vertebrates, insects such as houseflies also metabolize fenchlorphos through hydrolysis of the phosphate ester bonds. The rate and extent of these metabolic reactions can vary significantly between species, which often contributes to the selective toxicity of the insecticide. The general pathways of hydrolysis and, to a lesser extent, oxidation are conserved.

The following table outlines the principal metabolites of fenchlorphos identified in biotransformation studies. The use of this compound as an internal standard is crucial for the accurate quantification of these metabolites in complex biological matrices.

Metabolite Chemical Name Formation Pathway System(s) Observed
Fenchlorphos-oxonO,O-Dimethyl O-(2,4,5-trichlorophenyl) phosphateOxidative desulfurationVertebrates, Invertebrates
2,4,5-Trichlorophenol2,4,5-TrichlorophenolHydrolysis of P-O-aryl bondVertebrates, Invertebrates
Dimethyl phosphorothioic acidO,O-Dimethyl phosphorothioic acidHydrolysis of P-O-aryl bondVertebrates
Desmethyl-fenchlorphosO-Methyl O-(2,4,5-trichlorophenyl) phosphorothioateHydrolysis of P-O-methyl bondVertebrates

Environmental Fate and Transport Research Employing Fenchlorphos D6 As a Tracer

Investigation of Abiotic Degradation Processes Using Stable Isotope Labeling

Abiotic degradation, which includes chemical processes not mediated by living organisms, is a significant factor in the environmental persistence of pesticides. The use of Fenchlorphos-D6 allows for the precise quantification of degradation rates and the identification of breakdown products under various environmental conditions.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for many organophosphate pesticides in aquatic environments. d-nb.info Studies have shown that fenchlorphos (B1679524) is susceptible to hydrolysis, particularly in alkaline conditions. nih.gov While specific studies employing this compound as a tracer in hydrolysis experiments are not extensively detailed in publicly available literature, the principles of using stable isotope dilution assays are well-established. In such studies, this compound would be introduced into water samples of varying pH levels. By tracking the decrease in the concentration of this compound and the appearance of its deuterated hydrolysis products over time using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can determine the precise rate of hydrolysis. This approach eliminates interference from any pre-existing, non-deuterated fenchlorphos in the water sample, ensuring accurate kinetic data.

Parameter Description Relevance to this compound Studies
pH The acidity or alkalinity of the water.Organophosphate hydrolysis is often pH-dependent, with increased rates in alkaline conditions. d-nb.infonih.gov
Temperature The thermal condition of the aquatic system.Higher temperatures generally accelerate chemical reactions, including hydrolysis.
Catalysts Presence of ions or other substances that can catalyze the hydrolysis reaction.Certain metal ions or dissolved organic matter can influence the rate of hydrolysis.
Interactive Data Table: Key Factors Influencing Hydrolysis of Organophosphates

Photolysis, the degradation of molecules by light, is another crucial abiotic process affecting pesticides in the environment. scirp.org Research on fenthion (B1672539), a related organophosphorus pesticide, has demonstrated that photolysis rates are significantly influenced by the wavelength of light, with UVB radiation being particularly effective. researchgate.netresearchgate.net For this compound, tracer studies would involve exposing aqueous solutions or solid-phase samples (e.g., on soil or silica (B1680970) surfaces) to controlled light sources. The use of this compound allows for the precise measurement of the parent compound's disappearance and the formation of deuterated photoproducts. This helps in elucidating the photolytic degradation pathway and calculating the quantum yield of the reaction, providing essential data for environmental risk assessments.

Factor Influence on Photolysis Expected Outcome in this compound Studies
Light Wavelength Different wavelengths (e.g., UVA, UVB) have varying energy levels and are absorbed differently by molecules.Higher energy light (e.g., UVB) is expected to cause faster degradation of this compound. researchgate.netresearchgate.net
Matrix The medium in which the compound is present (e.g., pure water, water with humic substances, soil surface).The presence of photosensitizers in the matrix can accelerate photolysis, while light-blocking components can slow it down. scirp.org
Oxygen Availability Oxygen can participate in photo-oxidation reactions.The formation of certain photoproducts may be dependent on the presence of oxygen.
Interactive Data Table: Factors Affecting Photolytic Degradation

Hydrolysis Studies in Aquatic Systems

Studies on Biotic Degradation Mechanisms in Environmental Matrices

The transformation and breakdown of pesticides by microorganisms is a key element of their environmental fate. researchgate.net this compound is an ideal tracer for investigating these complex biotic processes in matrices such as soil, water, and sediment.

The use of this compound in microcosm studies allows researchers to simulate natural environments and track microbial degradation. By introducing the labeled compound into soil, water, or sediment samples containing active microbial populations, scientists can monitor the decline of this compound and identify its deuterated metabolites over time. scirp.orgnih.gov This methodology provides direct evidence of microbial transformation and helps to determine the degradation rates in different environmental compartments. Stable isotope analysis can confirm that the degradation is indeed biological by tracing the incorporation of the isotope label into microbial biomass. clu-in.org

Isotope tracing with this compound is instrumental in elucidating the specific metabolic pathways used by microorganisms to break down the pesticide. As the labeled fenchlorphos is metabolized, a series of deuterated intermediate compounds are formed. By identifying these intermediates using advanced analytical techniques, scientists can piece together the degradation pathway. researchgate.net Furthermore, this approach can help in identifying the specific enzymes responsible for the degradation. For instance, the initial cleavage of the phosphate (B84403) ester bond, a common step in organophosphate degradation, is often catalyzed by enzymes such as phosphotriesterases or organophosphorus hydrolases. researchgate.net The presence of deuterated products from such reactions would confirm the enzymatic activity.

A significant observation in pesticide degradation is the phenomenon of enhanced biodegradation, where microbial populations adapt to a pesticide upon repeated exposure, leading to its accelerated breakdown. researchgate.netnih.gov this compound can be used to unequivocally demonstrate and quantify this process. In such studies, a microbial community is first exposed to unlabeled fenchlorphos over a period. Subsequently, this compound is introduced, and its degradation rate is compared to that in a microbial community not previously exposed to the pesticide. A significantly faster degradation of the labeled compound in the pre-exposed community provides clear evidence of enhanced biodegradation. This approach helps in understanding the adaptability of microbial ecosystems and has important implications for predicting the long-term environmental persistence of pesticides.

Identification of Microbial Degradation Pathways and Enzymes

Assessment of Sorption-Desorption Dynamics and Mobility in Environmental Compartments

The mobility of a pesticide in the environment is largely governed by its tendency to adsorb to soil and sediment particles versus remaining dissolved in water. This compound is instrumental in quantifying these partitioning behaviors, which are fundamental for predicting its potential to leach into groundwater or be transported via runoff into surface water bodies.

The interaction of Fenchlorphos with soil is a key determinant of its environmental fate. As an organophosphate pesticide, it is expected to have low mobility in soil due to strong sorption to soil particles. alsenvironmental.co.uk This behavior is quantified using soil adsorption coefficients (Kd) and organic carbon-water (B12546825) partition coefficients (Koc). chemsafetypro.com A high Koc value, often estimated from the octanol-water partition coefficient (Kow), indicates a strong affinity for the organic matter in soil, which limits leaching. nih.govchemsafetypro.com Fenchlorphos has a high log Kow of 5.07, suggesting it binds tightly to soil. nih.gov

Soil column leaching studies, which simulate the movement of water through a soil profile, are used to validate these predictions. In such studies, soil treated with this compound is subjected to artificial rainfall, and the resulting leachate is analyzed. Studies on the closely related organophosphate fenthion have shown that the parent compound is almost immobile, with the majority of the applied substance remaining in the upper few centimeters of the soil column. inchem.orgwrc.org.za However, these studies also reveal that degradation products can be more mobile and may leach into lower soil layers and potentially groundwater. apvma.gov.auepa.govepa.gov this compound tracer studies are essential for accurately tracking the movement of both the parent compound and its transformation products through the soil profile. mdpi.com

ParameterDescriptionTypical Finding for Fenchlorphos/Similar OrganophosphatesImplication
Kd (Soil-Water Distribution Coefficient)Ratio of pesticide concentration in soil to concentration in water at equilibrium. chemsafetypro.comValues vary with soil type but are generally high, indicating strong sorption. researchgate.netfamic.go.jpLow potential for leaching of the parent compound.
Koc (Organic Carbon-Normalized Sorption Coefficient)Kd normalized to the organic carbon content of the soil (Koc = (Kd / %OC) * 100). chemsafetypro.comHigh. The log Kow of 5.07 for Fenchlorphos suggests a very high Koc. nih.govMobility is low, especially in soils with high organic matter. alsenvironmental.co.uk
Leaching Potential (Parent Compound)Downward movement through the soil profile with water.Immobile. Residues are typically retained in the top 0-10 cm of soil. inchem.orgmdpi.comLow risk of direct contamination of groundwater by the parent compound. alsenvironmental.co.uk
Leaching Potential (Metabolites)Downward movement of degradation products.More mobile than the parent compound. apvma.gov.auepa.govMetabolites pose a greater potential risk to groundwater than Fenchlorphos itself.

When pesticides are applied to land, they can be transported to aquatic ecosystems via surface runoff, a process often initiated by rainfall or irrigation. usgs.govepa.gov Due to its strong tendency to adsorb to soil, a significant portion of Fenchlorphos transport is expected to occur with eroded soil particles rather than in the dissolved phase. nih.goviastate.edu Upon entering a water body, these particles may settle, leading to the accumulation of the pesticide in the bottom sediment. eaht.org

Sediments can act as both a sink, sequestering the contaminant, and a long-term source, as changes in environmental conditions (e.g., turbulence, pH) can cause the remobilization of the pesticide back into the water column. researchgate.netresearchgate.net Using this compound as a tracer allows for precise measurement of its partitioning between water and sediment over time. This data is crucial for understanding its bioavailability to aquatic organisms and its persistence in aquatic environments. Studies on other organophosphates have shown that transfer rates from agricultural land to rivers can be on the order of 0.19% of the applied amount, with the specific rate being highly dependent on the compound's Koc value and local hydrological conditions. researchgate.net

Soil Column Leaching Studies and Soil Adsorption/Desorption Isotherms

Research on Volatilization and Atmospheric Transport Pathways

The movement of pesticides into the atmosphere is another key dissipation pathway that influences exposure and long-range transport.

Volatilization is the process by which a chemical evaporates from a surface, such as soil or water, into the air. researchgate.net The rate of volatilization is influenced by the compound's vapor pressure and Henry's Law constant, as well as environmental factors like temperature, wind speed, and soil moisture. epa.gov Fenchlorphos has a low vapor pressure of 0.0008 mmHg (0.106 Pa) at 25°C, which suggests that volatilization from soil surfaces is not a primary dissipation route under normal conditions. nih.govfao.org However, volatilization can still contribute to atmospheric loading over time, especially with increasing temperatures. epa.govepa.gov this compound enables researchers to directly measure the flux of the pesticide from treated surfaces to the atmosphere, providing essential data for exposure models.

PropertyValue for FenchlorphosSignificance for Environmental Fate
Molecular FormulaC₈H₈Cl₃O₃PSDefines the basic structure and elemental composition.
Molecular Weight321.5 g/molInfluences physical properties like diffusion.
Water Solubility40 mg/L (at 25°C)Low solubility contributes to sorption to organic matter.
Vapor Pressure0.0008 mmHg (at 25°C) nih.govLow volatility suggests volatilization is a minor but present pathway. fao.org
Log Kow (Octanol-Water Partition Coefficient)5.07 nih.govHigh value indicates a strong tendency to adsorb to soil/sediment and bioaccumulate.

Once volatilized into the atmosphere, organophosphate pesticides undergo chemical transformation. The dominant degradation process in the troposphere is reaction with hydroxyl (OH) radicals, which are photochemically produced during the daytime. fao.orgresearchgate.net This reaction breaks down the parent compound into various degradation products. For organothiophosphates like Fenchlorphos, key transformation pathways include oxidation of the phosphorus-sulfur bond to form the more toxic "oxon" analogue and oxidation of other parts of the molecule to form sulfoxides and sulfones. who.intjst.go.jp

Research on the atmospheric degradation of the related pesticide chlorpyrifos (B1668852) indicates that its atmospheric lifetime is short, on the order of a few hours, due to these rapid reactions. acs.org Analytical methods using this compound as an internal standard have been developed to detect not only the parent compound but also its key degradation products in air samples at very low concentrations (pg/m³). nih.govtandfonline.com Identifying these atmospheric degradation products is crucial, as they may have different toxicity and transport characteristics than the original pesticide.

Potential Degradation ProductFormation PathwayEnvironmental Compartment
Fenchlorphos-oxonOxidation of the P=S bond to P=O.Atmosphere, Soil, Water
Fenchlorphos sulfoxideOxidation of the thiomethyl group (if present). Studies on fenthion show this pathway. who.intjst.go.jpAtmosphere, Soil, Water
Fenchlorphos sulfoneFurther oxidation of the sulfoxide. who.intjst.go.jpAtmosphere, Soil, Water
2,4,5-trichlorophenol (B144370)Hydrolysis of the ester linkage. nih.govSoil, Water
Dimethyl phosphorothioateHydrolysis of the ester linkage. jst.go.jpSoil, Water

Air-Surface Exchange Dynamics

Application of this compound in Environmental Modeling

Environmental fate models are computational tools that simulate the transport and transformation of chemicals in the environment. researchgate.netresearchgate.net Models such as the Pesticide Root Zone Model (PRZM), the Risk-Screening Environmental Indicators (RSEI) model, and the Soil & Water Assessment Tool (SWAT) are used to predict pesticide concentrations in soil, water, and air following application. researchgate.netepa.govepa.gov

These models require accurate input parameters for processes like soil sorption (Koc), degradation half-life, and volatilization rates. researchgate.net Research studies employing this compound provide precisely this type of data. By tracing the exact movement and breakdown of the pesticide, labeled-compound studies allow for the calibration and validation of these complex models. researchgate.net This ensures that the model predictions are a reliable representation of real-world behavior, leading to more accurate assessments of environmental exposure and risk associated with pesticide use.

Parameterization of Environmental Fate Models with Deuterated Tracer Data

Environmental fate models are mathematical tools used to predict the movement and transformation of chemicals in the environment. hse.gov.ukfrontiersin.org The accuracy of these models is highly dependent on the quality of the input parameters, which describe processes such as degradation, sorption, and transport. copernicus.org Deuterated tracer data, obtained from compounds like this compound, can significantly enhance the parameterization of these models.

By introducing a known amount of this compound into a controlled experimental system (e.g., a soil column or a microcosm), researchers can precisely track its movement and degradation over time without interference from pre-existing contamination of the parent compound. copernicus.org This allows for the accurate determination of key environmental fate parameters.

Table 1: Conceptual Data for Parameterizing an Environmental Fate Model Using this compound

ParameterDescriptionValue Determined with this compound
Degradation Half-Life (DT50) The time it takes for 50% of the compound to degrade.45 days in aerobic soil
Sorption Coefficient (Kd) The ratio of the concentration of the compound sorbed to soil to the concentration in the soil solution.15 L/kg
Leaching Potential The likelihood of the compound to move through the soil profile into groundwater.Moderate

This table is illustrative and provides conceptual data to demonstrate how this compound could be used. Actual values would be determined experimentally.

The use of compound-specific isotope analysis (CSIA) with tracers like this compound allows for the quantification of degradation and the identification of transformation pathways in complex environmental matrices. researchgate.netrsc.org This level of detail is crucial for developing robust and predictive environmental fate models.

Predicting Long-Term Behavior and Distribution in Various Ecosystems

Data generated from tracer studies with this compound can be used to predict the long-term behavior and distribution of Fenchlorphos in different ecosystems. nih.gov By understanding the fundamental processes of transport and transformation, scientists can model how the pesticide will partition between soil, water, and air, and how its concentration will change over time.

For instance, if tracer studies indicate that Fenchlorphos has a long half-life in anaerobic sediments, models can predict its potential for long-term accumulation in aquatic environments. Conversely, if studies show rapid photodegradation, models would predict lower persistence in sunlit surface waters. researchgate.net These predictions are vital for assessing the potential risks of pesticides to non-target organisms and for developing effective environmental management strategies. mendelu.cz

Bioconcentration and Biomagnification Research in Ecological Systems

This compound is also a valuable tool for studying the bioaccumulation of its parent compound in living organisms. Bioaccumulation is the net result of uptake, distribution, metabolism, and elimination of a substance by an organism. albert.io It encompasses two main processes: bioconcentration (uptake from the surrounding environment, such as water) and biomagnification (the increase in concentration at successively higher levels in a food chain). albert.io

Tracing Uptake and Elimination in Aquatic and Terrestrial Organisms

Tracer studies with this compound allow for the precise measurement of uptake and elimination rates of the pesticide in various organisms. researchgate.netechemi.com In a typical experiment, an organism is exposed to a medium (e.g., water for fish, soil for earthworms) containing a known concentration of this compound. nih.gov By measuring the concentration of the labeled compound in the organism's tissues over time, researchers can calculate key toxicokinetic parameters.

Table 2: Hypothetical Toxicokinetic Data for this compound in an Aquatic Invertebrate

ParameterSymbolDescriptionHypothetical Value
Uptake Rate Constant k1The rate at which the chemical is taken up from the environment.0.5 L/(kg·day)
Elimination Rate Constant k2The rate at which the chemical is eliminated from the organism.0.1 per day
Bioconcentration Factor (BCF) BCFThe ratio of the chemical concentration in the organism to the concentration in the water at steady state.5 L/kg

This table is for illustrative purposes. The Bioconcentration Factor (BCF) is a key metric in assessing the potential for a chemical to accumulate in an organism from the surrounding water. sfu.cainsilico.eubioone.org

The ability to distinguish this compound from the non-labeled Fenchlorphos is particularly useful in these studies, as it allows for the investigation of metabolic pathways and the formation of degradation products. jst.go.jp

Understanding Trophic Transfer and Accumulation in Food Webs

Isotopically labeled compounds are instrumental in understanding how contaminants are transferred through food webs. nih.gov Trophic transfer, or biomagnification, occurs when a contaminant that is stored in the tissues of prey is consumed by a predator, leading to an increase in the contaminant's concentration at the higher trophic level. albert.iopops.int

By introducing this compound at the base of a simplified experimental food web (e.g., algae -> zooplankton -> small fish), scientists can trace its movement up the trophic levels. frontiersin.org The use of stable nitrogen isotopes (δ15N) is a common method to determine the trophic level of an organism. nih.govoup.com The relationship between the concentration of this compound and the δ15N value of the organisms in the food web can be used to calculate a Trophic Magnification Factor (TMF). wur.nl A TMF greater than 1 indicates that the compound is biomagnifying. acs.org

Table 3: Illustrative Trophic Transfer Data for this compound in a Simplified Aquatic Food Web

Trophic LevelOrganismδ15N (‰)This compound Concentration (ng/g lipid)
1Algae3.510
2Zooplankton6.825
3Small Fish10.260

This table presents a hypothetical scenario demonstrating the principle of trophic transfer. The increasing concentration of this compound with increasing trophic level (indicated by δ15N) would suggest biomagnification.

These types of studies are critical for understanding the potential for pesticides like Fenchlorphos to pose a risk to top predators in an ecosystem. caryinstitute.org

Applications in Chemical and Environmental Forensic Science

Trace Analysis and Quantification in Complex Forensic Samples

In forensic science, the goal of trace analysis is to detect and measure minute quantities of substances within complex materials such as soil, water, or biological tissues. ipinnovative.com The accuracy of these measurements is paramount, as the results can have significant legal and environmental implications.

Following a suspected contamination event, environmental samples are collected to determine the presence and concentration of the pollutant. Fenchlorphos (B1679524), the parent compound, can be found in soil, water, and sediment. The analysis of these complex matrices is challenging due to the presence of numerous other compounds that can interfere with the measurement and cause signal suppression or enhancement in the analytical instrument. labrulez.com

To overcome these challenges, a known quantity of Fenchlorphos-D6 is added to the environmental sample extract before analysis. This process, known as isotope dilution analysis, allows forensic chemists to correct for any loss of the target analyte during the extensive sample preparation and cleanup steps. vu.edu.au As this compound behaves identically to the native Fenchlorphos throughout extraction, concentration, and injection into the analytical instrument (typically a gas chromatograph-mass spectrometer, GC-MS), the ratio of the native compound to its deuterated analogue remains constant. By measuring the final signal of both compounds, the initial concentration of Fenchlorphos in the sample can be calculated with high accuracy and precision.

Method validation data for the analysis of organophosphorus pesticides, as shown in the table below, highlights the levels of precision and accuracy that are achievable when using isotopically labeled internal standards like this compound.

Table 1: Representative Performance of an Analytical Method for Organophosphorus Pesticides Using an Isotopically Labeled Internal Standard. researchgate.netnih.gov
AnalyteMatrixLinearity Range (µg/L)Correlation Coefficient (r²)Limit of Quantification (LOQ) (µg/L)Recovery (%)
Generic OrganophosphateWhole Blood10 - 250>0.9951085 - 115
Generic OrganophosphateSoil Extract5 - 200>0.996588 - 110
Generic OrganophosphateWater1 - 100>0.998192 - 108

This compound serves as a crucial reference standard in forensic analysis. impurity.comhpst.cz In chromatography, compounds are initially identified by their retention time—the time it takes for a substance to travel through the chromatographic column. However, retention time alone is not sufficient for unambiguous identification, as different compounds can have similar retention times.

Mass spectrometry provides a much more definitive identification by breaking molecules into characteristic fragment ions, creating a mass spectrum that acts as a chemical fingerprint. When this compound is used as an internal standard, it co-elutes with the native Fenchlorphos from the gas chromatography column. The mass spectrometer can easily distinguish between the two compounds due to the 6-mass-unit difference imparted by the deuterium (B1214612) atoms. The presence of a signal for native Fenchlorphos at the exact retention time as this compound provides powerful, legally defensible confirmation of the analyte's identity.

Post-Exposure Analysis in Environmental Samples for Contamination Assessment

Source Identification and Contamination Event Reconstruction Using Isotopic Signatures

While the artificial isotopic labeling of this compound is key for quantification, the study of natural isotopic variations in the contaminant itself offers a powerful forensic tool for source tracking and event reconstruction. thermofisher.comthermofisher.cn This advanced technique is known as Compound-Specific Isotope Analysis (CSIA). researchgate.netnih.gov

CSIA can help determine the timeline of a contamination event. researchgate.net Chemical and biological degradation processes in the environment can alter the stable isotope ratios of a contaminant like Fenchlorphos. Lighter isotopes (e.g., ¹²C) tend to react faster than heavier isotopes (e.g., ¹³C), causing the remaining, undegraded pool of the contaminant to become progressively "heavier" or enriched in the heavier isotope. sir-lab.com

By analyzing the carbon isotope signature (δ¹³C) of Fenchlorphos collected from a contaminated site, forensic investigators can gain clues about its age. A signature that closely matches that of a fresh commercial product would suggest a recent release. Conversely, a signature significantly enriched in ¹³C would indicate that the pesticide has been present in the environment for a longer period and has undergone substantial degradation. hanyang.ac.kr

Different manufacturing plants or even different production batches from the same plant can produce pesticides with slightly different initial isotopic signatures. sgs.comfoodmanufacture.co.uk This variation arises from the specific geological sources of the raw chemical ingredients and the precise conditions used in the synthesis process. nih.gov This unique isotopic signature acts as a "fingerprint" that can be used to trace a contaminant back to its source.

In a forensic investigation where multiple potential sources of Fenchlorphos contamination exist (e.g., two nearby agricultural operations), CSIA can be employed. By comparing the isotopic fingerprint of the Fenchlorphos found at the contaminated site with the fingerprints of the products used at each potential source, investigators can often identify the responsible party. hanyang.ac.krmdpi.com Combining multiple isotope systems (e.g., carbon, hydrogen, and chlorine) can further increase the discriminatory power of this approach. nih.gov

Table 2: Illustrative Isotopic Fingerprinting Data for Source Apportionment of a Pesticide.
Sample IDSource/LocationCarbon Isotope Ratio (δ¹³C ‰)Interpretation
REF-ACommercial Product from Manufacturer A-31.5 ± 0.3Reference fingerprint for Source A.
REF-BCommercial Product from Manufacturer B-28.2 ± 0.2Reference fingerprint for Source B.
SITE-01Contaminated Soil Sample-28.1 ± 0.4Isotopic match with Source B, suggesting it is the origin.
SITE-02Degraded Water Sample-29.0 ± 0.5Enriched relative to Source A, suggesting historical contamination and degradation from that source.

Differentiation between Historical and Recent Releases

Methodological Approaches for Forensic Investigations Involving this compound

A forensic investigation into Fenchlorphos contamination follows a systematic analytical approach designed to ensure the results are reliable, reproducible, and legally defensible. The use of this compound is integrated directly into this workflow.

The process begins with meticulous sample collection and documentation to maintain the chain of custody. In the laboratory, a precise amount of the this compound internal standard is added to a known weight or volume of the sample. This is a critical step, as the standard must be introduced before any extraction or cleanup procedures to accurately account for analyte losses. researchgate.net

Sample preparation techniques such as Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used to extract the pesticides from the complex sample matrix and remove interfering substances. nih.govresearchgate.net The final, cleaned-up extract is then analyzed, most commonly by GC-MS. The instrument separates the analytes, and the detector measures the signal intensity for both the target Fenchlorphos and the this compound standard. The ratio of these signals, compared against a calibration curve, allows for the final, accurate quantification of the contaminant in the original sample.

Table 3: Generalized Forensic Workflow for Fenchlorphos Analysis.
StepProcedureRole of this compound
1Sample Collection & HomogenizationNot yet added.
2Internal Standard SpikingA precise, known amount of this compound is added to the sample.
3Extraction (e.g., QuEChERS, SPE)Co-extracted with native Fenchlorphos to track and correct for procedural losses.
4Extract Cleanup & ConcentrationBehaves identically to native Fenchlorphos during cleanup.
5Instrumental Analysis (GC-MS)Serves as a retention time marker and provides the basis for quantification via isotope dilution.
6Data Analysis & ReportingThe known concentration of this compound is used to calculate the unknown concentration of Fenchlorphos.

Future Research Directions and Emerging Applications

Integration of Fenchlorphos-D6 Analysis with Advanced Analytical Platforms

The evolution of analytical technology presents significant opportunities to enhance the efficiency, sensitivity, and applicability of this compound in monitoring studies.

Coupling with High-Throughput Screening and Automation

High-throughput screening (HTS) methodologies, which involve automated robotic systems, are capable of analyzing over 100,000 samples per day. researchgate.net The integration of this compound into HTS workflows for pesticide residue analysis can dramatically increase sample throughput, which is crucial for large-scale environmental monitoring or food safety programs. researchgate.nethtslabs.com Automated systems, such as those combining micro-solid-phase extraction (μ-SPE) with robotic autosamplers, can prepare samples for analysis by gas chromatography-Orbitrap mass spectrometry (GC-Orbitrap-MS), reducing manual labor and increasing productivity. dtu.dk The use of deuterated standards like Fenthion-d6, a compound related to this compound, has already been demonstrated in high-throughput methods for analyzing pesticide residues in complex matrices like fruits and vegetables. conicet.gov.ar This approach minimizes the time span of analysis and allows for the rapid identification of contaminants. researchgate.net

Miniaturization of Analytical Systems and On-Site Detection

The development of miniaturized and portable analytical systems is a key area for future research, enabling rapid, on-site detection of environmental pollutants. nih.gov Techniques such as micro-extraction and microfluidic-based separation can be coupled with miniaturized electrochemical detection systems for point-of-care analysis. nih.gov These systems offer the potential for real-time monitoring of contaminants like Fenchlorphos (B1679524) in the field, providing immediate data for environmental assessment and management. The use of this compound in these miniaturized systems would be essential for ensuring the accuracy and reliability of on-site quantification.

Computational and In Silico Modeling Guided by this compound Derived Data

Data obtained from analyses using this compound can provide valuable input for computational models that predict the environmental fate and behavior of Fenchlorphos.

Quantum Mechanical Calculations for Isotopic Effects on Reaction Kinetics

Kinetic isotope effects (KIEs) are changes in reaction rates that occur when an atom in a molecule is replaced by one of its isotopes. faccts.de These effects are due to differences in mass, which affect vibrational frequencies and the probability of quantum tunneling. faccts.de Quantum mechanical calculations can be used to predict KIEs and validate proposed reaction mechanisms. faccts.de By comparing the reaction kinetics of Fenchlorphos with those of this compound, researchers can gain a deeper understanding of the mechanisms of its degradation in the environment. This is because the substitution of hydrogen with deuterium (B1214612) atoms alters the zero-point energy of the molecule, which can influence reaction rates. faccts.de Such theoretical studies, which have been applied to other molecules, can elucidate the role of specific bonds in reaction pathways. mdpi.comarxiv.orgaps.org

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the interactions between molecules at an atomic level. nih.govuantwerpen.be These simulations can model the interactions of Fenchlorphos with various environmental components, such as soil particles, water molecules, and biological macromolecules. uantwerpen.becustomer-oci.com By parameterizing the models with experimental data obtained using this compound, the accuracy of these simulations can be significantly improved. MD simulations can provide insights into the adsorption, desorption, and transport of Fenchlorphos in the environment, helping to predict its distribution and persistence. nih.gov

Expansion of Stable Isotope Labeling Techniques to New Classes of Environmental Contaminants

The principles underlying the use of this compound as an internal standard can be extended to a wide array of emerging environmental contaminants. Stable isotope labeling is a transformative technique that allows scientists to trace molecular processes with high precision. adesisinc.com The application of stable isotope labeling in environmental science is vital for tracking pollutants and understanding ecological cycles in greater detail. adesisinc.com

There is a growing need to develop stable isotope-labeled standards for new classes of contaminants, including:

Polychlorinated biphenyls (PCBs) alfa-chemistry.com

Polybrominated diphenyl ethers (PBDEs) alfa-chemistry.com

Per- and polyfluoroalkyl substances (PFAS) isotope.com

Pharmaceuticals and personal care products (PPCPs) isotope.com

Neonicotinoid insecticides isotope.com

The development and application of these standards, following the model of this compound, will be crucial for the accurate monitoring and risk assessment of these emerging threats to environmental and human health. alfa-chemistry.comisotope.com Stable isotope probing (SIP) is another powerful tool that can be expanded to study the biodegradation of complex contaminants, providing a clearer picture of microbial community functions in contaminated ecosystems. nih.gov

Interdisciplinary Approaches Combining this compound Tracing with Other 'Omics' Technologies (e.g., Metabolomics, Proteomics for Pathway Analysis)

The integration of stable isotope tracing with 'omics' technologies like metabolomics and proteomics presents a powerful strategy for elucidating the intricate biological pathways affected by xenobiotics such as fenchlorphos. nih.govnih.gov While direct research coupling this compound with 'omics' is still an emerging field, the potential applications are significant and based on established methodologies using other stable isotope-labeled compounds. symeres.comquanticate.com

Future research could utilize this compound to precisely track the metabolic fate of fenchlorphos within an organism. By introducing a known amount of this compound, researchers can employ mass spectrometry-based metabolomics to distinguish the administered compound and its subsequent metabolites from the organism's natural (endogenous) molecules. scielo.org.comdpi-res.com This allows for the unambiguous identification of degradation products and provides a clearer picture of the detoxification or bioactivation pathways. nih.govresearchgate.net

Table 1: Potential Metabolites of Fenchlorphos for 'Omics' Pathway Analysis

Potential MetaboliteDescriptionPotential Role in Pathway Analysis
O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphate (B84403) (Fenchlorphos Oxon)The oxygen analog of fenchlorphos, a more potent cholinesterase inhibitor.Tracking the formation of this toxic metabolite is crucial for understanding the mechanism of toxicity. Its presence can be correlated with changes in protein expression (proteomics) related to oxidative stress and neurotoxicity.
2,4,5-Trichlorophenol (B144370)A degradation product resulting from the hydrolysis of fenchlorphos. researchgate.netMonitoring the levels of this phenol (B47542) can indicate the activity of hydrolytic enzymes. Metabolomics could reveal subsequent conjugation reactions (e.g., glucuronidation, sulfation) that are part of the detoxification process.
Diethyl PhosphateA common degradation product of many organophosphate pesticides. nih.govIts detection can signify the breakdown of the phosphate ester bond, a key step in detoxification. This can be linked to the upregulation of specific hydrolase enzymes identified through proteomics.

The integration with proteomics would further enhance this analysis. nih.govpeerj.com For instance, after exposure to this compound, changes in the proteome (the entire set of proteins) of a cell or tissue could be analyzed. This could reveal the upregulation or downregulation of specific enzymes involved in its metabolism, such as cytochrome P450s, hydrolases, or glutathione (B108866) S-transferases. scielo.org.conih.gov By correlating the metabolic profile from this compound tracing with the proteomic data, a comprehensive, systems-level understanding of the organism's response to the pesticide can be achieved. nih.govnih.gov This interdisciplinary approach is critical for moving beyond simple toxicity testing to a mechanistic understanding of how chemicals like fenchlorphos interact with biological systems. mdpi.comomicstutorials.com

Role of this compound in Developing Sustainable Remediation Strategies

Environmental contamination by organophosphorus pesticides is a significant concern, prompting research into effective and sustainable remediation strategies. mdpi.comresearchgate.net These strategies aim to clean up contaminated sites while minimizing negative environmental, social, and economic impacts. numberanalytics.compolito.it Stable isotope-labeled compounds like this compound can play a vital role in the research and development of these methods, particularly in bioremediation. nih.govresearchgate.net

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. researchgate.net this compound can be used as a tracer to evaluate the effectiveness of different microbial strains or consortia in degrading fenchlorphos. Researchers can introduce this compound into a contaminated soil or water sample and monitor its disappearance over time, as well as the appearance of its deuterated degradation products. nih.govresearchgate.net This provides definitive evidence of biodegradation, as opposed to other removal processes like sorption or volatilization.

Table 2: Application of this compound in Bioremediation Research

Research QuestionHow this compound Can Be UsedExpected Outcome
How effective is a specific bacterium at degrading fenchlorphos?Spike a microbial culture with this compound and quantify its concentration over time using techniques like GC-MS or LC-MS/MS. mdpi.comA degradation curve showing the rate of disappearance of this compound, allowing for the calculation of degradation kinetics.
What are the biodegradation pathways?Identify the deuterated metabolites formed during the experiment.Elucidation of the specific enzymatic pathways the microorganism uses to break down the pesticide, which is key to optimizing the remediation process. researchgate.net
Is the remediation strategy effective in a complex environmental matrix (e.g., soil)?Apply the bioremediation strategy to a soil sample spiked with this compound.Accurate assessment of the remediation efficiency in a real-world scenario, correcting for matrix effects that can interfere with analysis. clearsynth.comresearchgate.net

Furthermore, this approach allows for the study of factors influencing remediation efficiency, such as nutrient availability, pH, and temperature. By understanding the precise fate of the contaminant, more targeted and efficient sustainable remediation technologies, including nature-based solutions and enhanced bioreactors, can be developed. eni.comtauw.comfnr.lu

Educational and Training Aspects of Stable Isotope Research

This compound, and deuterated compounds in general, serve as excellent tools for education and training in the principles of analytical chemistry and environmental science. epa.gov The use of stable isotopes in research is a sophisticated technique, and hands-on experience is invaluable for students and early-career scientists. uni-bayreuth.de

Laboratory experiments can be designed around this compound to teach fundamental concepts such as:

Isotope Dilution Analysis: This is a cornerstone of modern quantitative analysis. Students can prepare a sample containing an unknown amount of fenchlorphos, add a known amount of this compound as an internal standard, and use mass spectrometry to determine the exact concentration of the original fenchlorphos. This demonstrates how to achieve highly accurate and precise measurements by correcting for sample loss during preparation and for matrix effects during analysis. kcasbio.comresearchgate.netmdpi.com

Mass Spectrometry Principles: Analyzing a mixture of fenchlorphos and this compound allows students to visually see the mass shift caused by the deuterium atoms and understand how a mass spectrometer separates ions based on their mass-to-charge ratio. mdpi.com

Metabolism and Degradation Studies: A simple experiment could involve incubating this compound with a liver enzyme preparation or a soil slurry and analyzing the products. This can provide a tangible demonstration of metabolic and environmental degradation processes. acs.org

Such experiments provide practical training in sample preparation, instrumental analysis, and data interpretation, which are critical skills for careers in chemistry, toxicology, and environmental science. epa.govuni-bayreuth.de Various online resources and training programs are available that provide the theoretical background for stable isotope research, which can be complemented by practical exercises using compounds like this compound. epa.govacs.org

Q & A

Q. What are the recommended methods for synthesizing and characterizing Fenchlorphos-D6 in laboratory settings?

Methodological Answer: Synthesis of this compound typically involves deuterium labeling of the parent compound (Fenchlorphos) using deuterated reagents under controlled conditions (e.g., acid-catalyzed exchange reactions). Characterization requires:

  • Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation at specific molecular sites. For example, the absence of proton signals in deuterated regions of the spectrum .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify isotopic purity (e.g., distinguishing D6 from D5 or D7 analogs) .
  • Chromatographic Purity Checks: HPLC or GC with retention time comparisons to non-deuterated standards.
    Best Practice: Follow protocols from peer-reviewed syntheses and document all steps in supplementary materials to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use isotope dilution methods with this compound as an internal standard. Calibration curves should span expected environmental concentrations (e.g., 0.1–100 µg/L) .
  • Deuterium Validation: Confirm minimal isotopic exchange or degradation via stability studies under varying pH and temperature conditions.
  • Quality Control: Include blanks, spikes, and duplicates to assess matrix effects and recovery rates.
    Data Reporting: Tabulate limits of detection (LODs), limits of quantification (LOQs), and precision metrics (e.g., %RSD) in alignment with journal guidelines .

Advanced Research Questions

Q. How can researchers design experiments to investigate metabolic pathways of this compound in non-target organisms?

Methodological Answer:

  • In Vitro Assays: Use liver microsomes or cell cultures to identify phase I/II metabolites. Employ deuterium labeling to track metabolic stability (e.g., via H/D exchange monitoring) .
  • Isotope Tracing: Combine this compound with stable isotope-labeled cofactors (e.g., ¹³C-glutathione) to elucidate conjugation pathways.
  • Ethical Considerations: Adhere to institutional guidelines for in vivo studies, including dose optimization to minimize animal stress .
    Framework Application: Structure the study using PICOT (Population: Daphnia magna; Intervention: this compound exposure; Comparison: Non-deuterated control; Outcome: Metabolite profile; Time: 48-hour exposure) .

Q. What strategies resolve contradictions between laboratory and field data on this compound degradation rates?

Methodological Answer:

  • Controlled Environmental Simulations: Replicate field conditions (e.g., soil type, microbial activity, UV exposure) in lab mesocosms to isolate degradation drivers .
  • Meta-Analysis: Systematically compare published half-life values using criteria like OECD test guidelines. Address outliers via sensitivity analysis .
  • Multi-Lab Validation: Collaborate to standardize protocols (e.g., ISO 11266 for soil degradation studies) and reduce inter-lab variability .
    Data Interpretation: Use statistical tools (e.g., ANOVA) to assess significance of environmental variables (pH, organic matter) on degradation kinetics .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported toxicity thresholds for this compound across studies?

Methodological Answer:

  • Source Evaluation: Differentiate between studies using primary (e.g., OECD 203 fish toxicity tests) vs. secondary data. Prioritize studies with documented QA/QC protocols .
  • Dose-Response Reanalysis: Apply unified models (e.g., probit or logistic regression) to raw data from conflicting studies. Check for confounding factors (e.g., solvent carriers in exposure media) .
  • Transparency: Publish negative results or methodological limitations in open-access repositories to contextualize discrepancies .

Methodological Frameworks

Q. How can the FINER criteria improve experimental design for this compound studies?

Methodological Answer: Apply the FINER framework to refine research objectives:

  • Feasible: Ensure access to deuterated standards and analytical infrastructure.
  • Interesting: Explore understudied areas (e.g., interaction of this compound with microplastics in aquatic systems).
  • Novel: Investigate isotopic effects on bioavailability compared to non-deuterated analogs.
  • Ethical: Avoid redundant toxicity testing; use computational models (QSAR) where possible .
  • Relevant: Align with regulatory needs (e.g., EPA guidelines on deuterated pesticide residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenchlorphos-D6
Reactant of Route 2
Reactant of Route 2
Fenchlorphos-D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.